molecular formula C10H6ClN5O B14587585 7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one CAS No. 61338-48-5

7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one

Cat. No.: B14587585
CAS No.: 61338-48-5
M. Wt: 247.64 g/mol
InChI Key: GEBFGPATQMVFAP-UHFFFAOYSA-N
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Description

7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one is a heterocyclic compound that features a quinoline core substituted with a chloro group at the 7th position and a tetrazole moiety at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

    Formation of the Tetrazole Moiety: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the tetrazole moiety.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the tetrazole moiety is particularly interesting due to its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinoline: Lacks the tetrazole moiety, making it less versatile in terms of chemical reactivity and biological activity.

    3-(1,2-Dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one: Lacks the chloro group, which can affect its chemical properties and reactivity.

Uniqueness

7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one is unique due to the presence of both the chloro group and the tetrazole moiety. This combination allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

61338-48-5

Molecular Formula

C10H6ClN5O

Molecular Weight

247.64 g/mol

IUPAC Name

7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one

InChI

InChI=1S/C10H6ClN5O/c11-5-1-2-6-8(3-5)12-4-7(9(6)17)10-13-15-16-14-10/h1-4H,(H,12,17)(H,13,14,15,16)

InChI Key

GEBFGPATQMVFAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C(C2=O)C3=NNN=N3

Origin of Product

United States

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